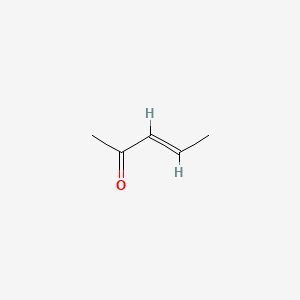![molecular formula C5H10OS B6273104 [(2R)-oxolan-2-yl]methanethiol CAS No. 2271711-02-3](/img/no-structure.png)
[(2R)-oxolan-2-yl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2R)-oxolan-2-yl]methanethiol” is a chemical compound with the CAS Number: 5069-94-3 . Its IUPAC name is tetrahydro-2-furanylmethyl hydrosulfide . The molecular weight of this compound is 118.2 .
Synthesis Analysis
Sulfur-resistant Mo-based catalysts have been identified as promising for the one-step synthesis of methanethiol (CH3SH) from CO/H2/H2S . The K-MoS2/Al2O3 and K-Mo2C/Al2O3 catalysts were synthesized via the sulfurization and carbonization of K-Mo-based catalysts in the oxidized state .Molecular Structure Analysis
The B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .Chemical Reactions Analysis
The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis
The dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations, and the same is seen for trimer also . These new predictions are well supported by atoms in molecules (AIM), frontier molecular orbital (FMO), Mulliken charge (MC), and natural bond orbital (NBO) analysis .Mécanisme D'action
Methanethiol is the predominant cancer-associated volatile sulfur compound (VSC) and has been proposed as a promising biomarker for non-invasive cancer diagnosis . Gut bacteria are the major exogenous source of exposure to this foul-smelling toxic gas, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .
Safety and Hazards
Orientations Futures
Methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis . This suggests that methanethiol could be a potential biomarker for non-invasive early cancer detection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-oxolan-2-yl]methanethiol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "sodium hydride", "tetrahydrofuran", "methanethiol", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-bromoethanol with sodium hydride in tetrahydrofuran to form 2-hydroxyethylsodium (NaOCH2CH2OH).", "Step 2: Add methanethiol to the reaction mixture and stir for several hours to form [(2R)-oxolan-2-yl]methanethiol.", "Step 3: Quench the reaction with acetic acid and add sodium bicarbonate to neutralize the mixture.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the desired product as a colorless liquid." ] } | |
Numéro CAS |
2271711-02-3 |
Nom du produit |
[(2R)-oxolan-2-yl]methanethiol |
Formule moléculaire |
C5H10OS |
Poids moléculaire |
118.2 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




